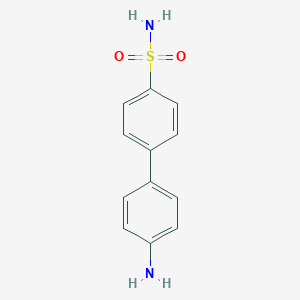

4'-Amino-1,1'-biphenyl-4-sulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

100142-87-8 |

|---|---|

Molekularformel |

C12H12N2O2S |

Molekulargewicht |

248.3 g/mol |

IUPAC-Name |

4-(4-aminophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H12N2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H2,14,15,16) |

InChI-Schlüssel |

OFWFFDCOBHXZME-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Profile: 4'-Amino-1,1'-biphenyl-4-sulfonamide

This guide is structured as a high-level technical dossier for research professionals, focusing on the physicochemical behavior, synthesis, and biological applications of 4'-Amino-1,1'-biphenyl-4-sulfonamide .

CAS Registry Number: 100142-87-8 Synonyms: 4-(4-Aminophenyl)benzenesulfonamide; 4'-Amino[1,1'-biphenyl]-4-sulfonamide Chemical Class: Biphenyl Sulfonamide / Carbonic Anhydrase Inhibitor Scaffold[1][2][3]

Executive Summary

4'-Amino-1,1'-biphenyl-4-sulfonamide is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the development of Carbonic Anhydrase (CA) inhibitors and antimicrobial agents .[2] Unlike simple sulfanilamides, the biphenyl core introduces significant lipophilicity and steric bulk, allowing for dual-tail interactions within enzyme active sites (particularly hCA I, II, IX, and XII).

Critical Safety Note: While the sulfonamide moiety is a standard pharmacophore, the 4-aminobiphenyl core is structurally related to known bladder carcinogens. This compound must be handled with High Potency (OEB 4/5) containment protocols until specific toxicity data proves otherwise.

Physicochemical Properties

The biphenyl core significantly alters the solubility profile compared to monomeric sulfonamides like sulfanilamide.

| Property | Value / Description | Note |

| Molecular Formula | C₁₂H₁₂N₂O₂S | |

| Molecular Weight | 248.30 g/mol | |

| Appearance | Off-white to pale yellow solid | Oxidation prone (amine) |

| Melting Point | > 215 °C (Predicted/Derivative range) | High lattice energy due to |

| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility |

| Solubility (DMSO) | > 20 mg/mL | Preferred solvent for stock solutions |

| pKa (Sulfonamide) | ~9.8 - 10.2 | Weakly acidic (NH proton) |

| pKa (Aniline) | ~3.5 - 4.0 | Weakly basic |

| LogP | ~1.9 - 2.2 | Moderate lipophilicity |

Synthesis & Manufacturing

Methodology Selection: Traditional chlorosulfonation of 4-aminobiphenyl is strongly discouraged due to the extreme carcinogenicity of the starting material. The preferred "Application Scientist" route is the Suzuki-Miyaura Cross-Coupling , which assembles the biphenyl core from safer precursors.

Recommended Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of 4-bromobenzenesulfonamide with 4-aminophenylboronic acid pinacol ester.

-

Reagents:

-

Aryl Halide: 4-Bromobenzenesulfonamide (1.0 eq)

-

Boronate: 4-Aminophenylboronic acid pinacol ester (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes (Critical: Oxygen poisons Pd catalyst).

-

Combine reagents in a sealed pressure vial.

-

Heat to 90°C for 12–16 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.[4]

-

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Synthesis Workflow Diagram

Caption: Palladium-catalyzed assembly of the biphenyl core minimizes handling of toxic aniline intermediates.

Pharmacology & Mechanism of Action

This compound acts primarily as a Zinc-binder . The sulfonamide moiety (

-

Target: Human Carbonic Anhydrase (hCA) Isoforms I, II, IX, XII.

-

Selectivity: The biphenyl tail extends into the hydrophobic pocket of the enzyme, often conferring selectivity for transmembrane isoforms (hCA IX/XII) over cytosolic ones (hCA I/II), which is valuable for cancer therapy (hypoxic tumor targeting).

Mechanism of Action Diagram

Caption: Dual-mode binding mechanism: Zinc coordination and hydrophobic pocket occupation.

Analytical Profiling (HPLC Method)

Due to the biphenyl core, this compound is more retentive than sulfanilamide.

Standard Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 5% B (Isocratic hold)

-

2-12 min: 5%

95% B (Linear ramp) -

12-15 min: 95% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 265 nm (Primary

for biphenyl system). -

Retention Time: Expect elution ~7.5 - 8.5 min (depending on dead volume).

Safety & Handling (SDS Highlights)

Hazard Classification:

-

Carcinogenicity: Category 1A/1B (Presumed based on 4-aminobiphenyl substructure).

-

Acute Toxicity: Harmful if swallowed or absorbed through skin.

Handling Protocols:

-

Engineering Controls: Use only in a certified chemical fume hood or glovebox.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

-

Deactivation: Treat spills with 10% bleach or oxidative cleansers to degrade the amine functionality before disposal.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site. Journal of Medicinal Chemistry. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: 4-Aminobiphenyl. Link

Sources

The Evolution of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4'-Amino-1,1'-biphenyl-4-sulfonamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the discovery and history of 4'-Amino-1,1'-biphenyl-4-sulfonamide, a molecule that represents the evolution of the sulfonamide scaffold from the first generation of antibacterial agents to a versatile building block in modern medicinal chemistry. While the dramatic discovery narrative of early sulfa drugs is well-documented, the story of this specific biphenyl derivative is one of incremental, yet significant, scientific advancement, reflecting the broader trends in drug discovery.

Part 1: The Genesis of the Sulfonamide Era: A Foundation Built on Dyes

The journey to understanding 4'-Amino-1,1'-biphenyl-4-sulfonamide begins with the revolutionary discovery of the first sulfonamide antibacterial agents. In the early 20th century, the laboratories of Bayer AG were a hub of chemical innovation, largely centered around the synthesis of dyes.[1] The prevailing theory, championed by Paul Ehrlich, was that dyes could selectively bind to and eliminate pathogens.[2] This line of inquiry led to a pivotal moment in medical history in 1932 when Gerhard Domagk, a German pathologist and bacteriologist at I.G. Farben (a conglomerate that included Bayer), discovered that a red azo dye named Prontosil rubrum could protect mice from lethal streptococcal infections.[1][3] Domagk's findings, for which he was later awarded the Nobel Prize in Physiology or Medicine in 1939, marked the dawn of the antibiotic era.[4]

A crucial breakthrough came from the Pasteur Institute in Paris, where Jacques and Thérèse Tréfouël, in 1935, demonstrated that Prontosil was a prodrug.[4] They elucidated that in vivo, the dye was metabolized to the simpler, colorless compound, p-aminobenzenesulfonamide (sulfanilamide), which was the actual antibacterial agent.[4] This discovery was a turning point, as sulfanilamide was a known compound, first synthesized in 1906, and was not patentable, leading to a surge in research and the development of numerous sulfonamide derivatives.[1][3]

The Mechanism of Action: A Tale of Molecular Mimicry

The antibacterial action of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[3] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of p-aminobenzoic acid (PABA) with a pteridine precursor.[3] Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS, thus halting folic acid synthesis and, consequently, bacterial growth and replication.[3] This bacteriostatic effect allows the host's immune system to clear the infection.

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides, blocking folic acid synthesis in bacteria.

Part 2: The Emergence of a Biphenyl Scaffold: 4'-Amino-1,1'-biphenyl-4-sulfonamide

While the initial wave of sulfonamide research focused on heterocyclic substitutions to the sulfonamide nitrogen, leading to drugs like sulfapyridine and sulfathiazole, the exploration of more complex aryl extensions like the biphenyl moiety appears to be a more recent development.[4] The specific historical genesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide is not as clearly documented as the pioneering sulfa drugs. Its CAS number, 100142-87-8, suggests a later registration in chemical databases.[5][6][7][8][9]

The synthesis of this compound and its derivatives is now well-established in the scientific literature, primarily in the context of creating inhibitors for enzymes beyond the bacterial DHPS. This signifies a shift in the application of the sulfonamide scaffold from solely antibacterial agents to a versatile pharmacophore in broader drug discovery.

Experimental Protocol: Synthesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide

The synthesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide typically involves a multi-step process, starting from more readily available precursors. A common route involves the Suzuki coupling to form the biphenyl core, followed by the introduction of the sulfonamide and amino functionalities. A key intermediate is the corresponding nitro compound, 4'-Nitro-1,1'-biphenyl-4-sulfonamide, which is then reduced to the desired amine.

Step 1: Synthesis of 4'-Nitro-1,1'-biphenyl-4-sulfonamide

This step often employs a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.

-

Reactants: 4-Sulfamoylphenylboronic acid and 1-bromo-4-nitrobenzene.

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄.

-

Base: An aqueous solution of a base, such as sodium carbonate.

-

Solvent: A suitable solvent system, for example, a mixture of toluene and ethanol.

-

Procedure:

-

To a reaction vessel, add 4-sulfamoylphenylboronic acid, 1-bromo-4-nitrobenzene, the palladium catalyst, and the solvent.

-

Add the aqueous base solution to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4'-Nitro-1,1'-biphenyl-4-sulfonamide.

-

Step 2: Reduction of the Nitro Group to an Amino Group

The final step is the reduction of the nitro group to the primary amine.

-

Reactant: 4'-Nitro-1,1'-biphenyl-4-sulfonamide.

-

Reducing Agent: A common and effective reducing agent for this transformation is tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Solvent: A solvent such as ethyl acetate is typically used.

-

Procedure:

-

Dissolve 4'-Nitro-1,1'-biphenyl-4-sulfonamide in the solvent in a reaction flask.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Heat the mixture at reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, carefully neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 4'-Amino-1,1'-biphenyl-4-sulfonamide.

-

Further purification can be achieved by recrystallization.

-

Caption: A common synthetic route to 4'-Amino-1,1'-biphenyl-4-sulfonamide via Suzuki coupling and nitro group reduction.

Part 3: Modern Applications and the Evolution of a Scaffold

The contemporary significance of 4'-Amino-1,1'-biphenyl-4-sulfonamide lies in its role as a versatile intermediate for the synthesis of compounds with a range of biological activities, most notably as carbonic anhydrase inhibitors.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[11][12][13] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore for CA inhibition, as it coordinates to the zinc ion in the enzyme's active site.

Recent research has demonstrated that derivatives of 4'-Amino-1,1'-biphenyl-4-sulfonamide are potent inhibitors of various CA isoforms.[14] The biphenyl scaffold allows for the exploration of structure-activity relationships by introducing different substituents on the second phenyl ring, leading to improved potency and selectivity.

| Compound/Derivative | Target | IC₅₀/Kᵢ (nM) | Reference |

| 4'-Amino-1,1'-biphenyl-4-sulfonamide | hCA I | 78.5 (Kᵢ) | [15] |

| hCA II | 9.1 (Kᵢ) | [15] | |

| hCA XII | 605 (Kᵢ) | [15] | |

| Various derivatives | hCA II, IX, XII | Varies | [14] |

Table 1: Inhibitory activity of 4'-Amino-1,1'-biphenyl-4-sulfonamide against human carbonic anhydrase (hCA) isoforms.

The development of these biphenyl sulfonamides as CA inhibitors showcases the evolution of the sulfonamide scaffold. The initial focus on antibacterial activity has broadened to include the modulation of other clinically relevant enzymes.

Conclusion

The story of 4'-Amino-1,1'-biphenyl-4-sulfonamide is a testament to the enduring legacy of the sulfonamide functional group in medicinal chemistry. From the groundbreaking discovery of Prontosil and sulfanilamide that revolutionized the treatment of bacterial infections, the sulfonamide scaffold has evolved into a versatile platform for the design of a diverse range of therapeutic agents. While the specific historical origins of this biphenyl derivative are not as prominently documented as its predecessors, its current utility as a precursor for potent enzyme inhibitors highlights the continuous innovation in the field. The journey from a simple dye to a sophisticated molecular building block underscores the power of chemical synthesis and the ongoing quest for new and improved medicines.

References

-

antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. (n.d.). Retrieved February 13, 2026, from [Link]

- Bhattacharyya, J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1241, 130632.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

-

Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. Retrieved February 13, 2026, from [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). International Journal of Pharmaceutical Sciences and Research, 16(2), 1000-1012.

-

4'-Amino-1,1'-biphenyl-4-sulfonamide. (n.d.). Pharmaffiliates. Retrieved February 13, 2026, from [Link]

-

4'-Amino-[1,1'-biphenyl]-4-sulfonamide (1 x 250 mg). (n.d.). Alchimica. Retrieved February 13, 2026, from [Link]

- Asif, M., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports, 15(1), 1-12.

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 666-671.

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2018). Molecules, 23(7), 1649.

-

Properties and Applications of Novel Synthetic Substituted biphenyl Sulfonamides. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry, 63(13), 6837-6852.

- Sulfonamides and their isosters as carbonic anhydrase inhibitors. (2014). Future Medicinal Chemistry, 6(10), 1149-1165.

- Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Tre

-

Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. (n.d.). Retrieved February 13, 2026, from [Link]

- Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. (2011). Journal of Medicinal Chemistry, 54(17), 5967-5977.

-

Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

- Synthetic method of p-aminobenzenesulfonamide. (2016).

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank, 2024(1), M1879.

- A kind of preparation method of P-aminobenzene-sulfonamide compound. (2019).

- 4-Aminobiphenyl. (2021). In 15th Report on Carcinogens. National Toxicology Program, Department of Health and Human Services.

-

Sulfonamide synthesis by aminosulfonylation. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. ijesrr.org [ijesrr.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccesspub.org [openaccesspub.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 100142-87-8 4'-Amino-[1,1'-biphenyl]-4-sulfonamide AKSci 3424DN [aksci.com]

- 7. CAS/ID No. 100142-87-8 | Alchimica [shop.alchimica.cz]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. 4''-AMINO-1,1''-BIPHENYL-4-SULFONAMIDE | 100142-87-8 [amp.chemicalbook.com]

- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

4'-Amino-1,1'-biphenyl-4-sulfonamide starting materials

An In-depth Technical Guide to the Starting Materials and Synthesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide

Executive Summary

4'-Amino-1,1'-biphenyl-4-sulfonamide is a pivotal chemical intermediate, recognized for its foundational role in the synthesis of various biologically active molecules, particularly potent carbonic anhydrase inhibitors.[1][2] Its unique structure, featuring a biphenyl core with distinct amino and sulfonamide functionalities at the 4 and 4' positions, makes it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, focusing on the critical selection of starting materials and the underlying chemical strategies. We will dissect the synthetic pathways through retrosynthetic analysis, detail step-by-step protocols for the most viable methods, and present a comparative analysis to inform researchers and drug development professionals in their experimental design and scale-up considerations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising a synthesis begins with retrosynthesis—a process of mentally deconstructing the target molecule into simpler, commercially available precursors. For 4'-Amino-1,1'-biphenyl-4-sulfonamide, two primary disconnections are most logical:

-

C-N and S-N Bond Disconnections: This approach focuses on adding the amino and sulfonamide functionalities to a pre-existing biphenyl core. This implies that a substituted biphenyl derivative would be the principal starting material.

-

C-C Bond Disconnection: This strategy involves disconnecting the biphenyl bond itself, suggesting a cross-coupling reaction between two substituted benzene rings as the key step.

These two conceptual pathways form the basis of the most practical synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathways and Methodologies

The synthesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide is predominantly achieved by functionalizing a pre-formed biphenyl scaffold. The choice of starting material dictates the sequence of reactions.

Pathway 1: Synthesis from 4-Nitrobiphenyl

This is arguably the most direct route, leveraging the commercially available 4-nitrobiphenyl.[3][4] The strategy involves introducing the sulfonamide group onto one ring and subsequently reducing the nitro group on the other ring to the desired amine.

Causality Behind Experimental Choices:

-

Starting Material: 4-Nitrobiphenyl is chosen because the nitro group is an excellent precursor to the amine. It is relatively stable to the conditions required for chlorosulfonation and subsequent ammonolysis.

-

Reaction Sequence: The sulfonamide group is installed before the nitro reduction because common reducing agents would likely also reduce a sulfonyl chloride intermediate.

Caption: Workflow for synthesis from 4-Nitrobiphenyl.

Experimental Protocol:

-

Step 1: Synthesis of 4'-Nitro-[1,1'-biphenyl]-4-sulfonyl chloride.

-

In a flask equipped for gas evolution and maintained at low temperature (0-10 °C), slowly add 4-nitrobiphenyl to a stoichiometric excess of chlorosulfonic acid.[5][6]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 2-3 hours to ensure the reaction goes to completion.[6]

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid sulfonyl chloride precipitate is collected by vacuum filtration and washed thoroughly with cold water. The crude product can be dried and used in the next step.

-

-

Step 2: Synthesis of 4'-Nitro-[1,1'-biphenyl]-4-sulfonamide.

-

Suspend the crude 4'-nitro-[1,1'-biphenyl]-4-sulfonyl chloride in a suitable solvent (e.g., acetone or THF).

-

Cool the suspension in an ice bath and add an excess of concentrated aqueous ammonia dropwise with stirring.

-

Stir the reaction for several hours at room temperature.

-

Remove the organic solvent under reduced pressure. The resulting solid is filtered, washed with water, and can be recrystallized from a solvent like ethanol to yield the nitro-sulfonamide intermediate.[7]

-

-

Step 3: Reduction to 4'-Amino-1,1'-biphenyl-4-sulfonamide.

-

Dissolve the 4'-nitro-[1,1'-biphenyl]-4-sulfonamide in a solvent such as ethyl acetate or ethanol.[7]

-

Add an excess of a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl₂) in the presence of concentrated hydrochloric acid.[7][8]

-

Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

-

After cooling, neutralize the mixture carefully with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and purified by recrystallization.

-

Pathway 2: Synthesis from 4-Aminobiphenyl (via Protection)

An alternative and classic approach involves starting with 4-aminobiphenyl. This pathway requires a protection/deprotection sequence for the amino group to prevent unwanted side reactions during the aggressive chlorosulfonation step.

Causality Behind Experimental Choices:

-

Protection: The primary amino group of 4-aminobiphenyl is highly reactive and would be destroyed by chlorosulfonic acid. Acetylation is a simple, high-yielding method to form a stable amide (acetamido group), which is an ortho-, para-director and can withstand the subsequent reaction conditions.[9]

-

Deprotection: The final step involves hydrolysis of the acetamido group under acidic or basic conditions to reveal the free amine.

Caption: Workflow for synthesis from 4-Aminobiphenyl.

Experimental Protocol:

-

Step 1: Acetylation of 4-Aminobiphenyl.

-

Dissolve 4-aminobiphenyl in glacial acetic acid.

-

Add acetic anhydride and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the 4-acetamidobiphenyl, which is then filtered and dried.

-

-

Step 2 & 3: Chlorosulfonation and Ammonolysis.

-

Step 4: Hydrolysis (Deprotection).

-

Suspend the 4'-acetamido-[1,1'-biphenyl]-4-sulfonamide in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[10]

-

Heat the mixture to reflux until the hydrolysis is complete.

-

If using acid, cool the solution and neutralize with a base to precipitate the product. If using a base, cool and neutralize with an acid.

-

Collect the final product, 4'-Amino-1,1'-biphenyl-4-sulfonamide, by filtration, wash with water, and recrystallize.

-

Summary of Key Starting Materials

The selection of a synthetic route is critically dependent on the availability, cost, and safety profile of the starting materials.

| Chemical Name | CAS Number | Molecular Formula | Key Role & Characteristics |

| 4-Nitrobiphenyl | 92-93-3 | C₁₂H₉NO₂ | Pathway 1 Starter. A stable solid. The nitro group serves as a masked amine.[4] |

| 4-Aminobiphenyl | 92-67-1 | C₁₂H₁₁N | Pathway 2 Starter. A solid that requires protection of its reactive amino group before sulfonylation. |

| Chlorosulfonic Acid | 7790-94-5 | ClHO₃S | Key Reagent. A highly reactive and corrosive liquid used to introduce the -SO₂Cl group.[5][6] |

| Ammonia (aq.) | 1336-21-6 | NH₃ | Key Reagent. Used for ammonolysis to convert the sulfonyl chloride to a sulfonamide. |

| Tin(II) Chloride | 10025-69-1 | SnCl₂·2H₂O | Key Reagent. A common and effective reducing agent for converting nitro groups to amines.[7][8] |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | Protecting Group Reagent. Used to protect the amino group in Pathway 2. |

Conclusion

The synthesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide is well-established, with the most practical routes originating from either 4-nitrobiphenyl or 4-aminobiphenyl.

-

Pathway 1 (from 4-Nitrobiphenyl) is more direct, involving fewer synthetic steps. Its efficiency depends on the successful execution of the final, critical reduction step without affecting the sulfonamide group.

-

Pathway 2 (from 4-Aminobiphenyl) involves a longer sequence due to the necessary protection and deprotection steps. However, this classic protection strategy is robust, often high-yielding, and avoids the direct handling of a nitro-aromatic compound through multiple steps, which can be advantageous from a safety perspective.

The ultimate choice of starting material and pathway will depend on the specific capabilities of the laboratory, scale of the synthesis, cost considerations, and safety protocols. Both routes provide reliable access to this valuable building block for advanced pharmaceutical research.

References

-

Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. (2025). Scientific Reports. Available at: [Link]

-

Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

-

4-Nitrobiphenyl. (n.d.). Wikipedia. Available at: [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. Available at: [Link]

-

Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

- CN103483230B - The preparation method of p-aminobenzenesulfonamide. (n.d.). Google Patents.

-

Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses. Available at: [Link]

Sources

- 1. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4''-AMINO-1,1''-BIPHENYL-4-SULFONAMIDE | 100142-87-8 [amp.chemicalbook.com]

- 3. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]

- 4. 4-Nitrobiphenyl | 92-93-3 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]

A Technical Guide to 4'-Amino-1,1'-biphenyl-4-sulfonamide: Synthesis, Mechanistic Insights, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of 4'-Amino-1,1'-biphenyl-4-sulfonamide, a versatile scaffold with significant potential in drug discovery and chemical biology. We will delve into its synthesis, explore its primary known biological activities with a focus on carbonic anhydrase and protein tyrosine phosphatase inhibition, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this biphenyl sulfonamide core.

Introduction: The Biphenyl Sulfonamide Scaffold

The 4'-Amino-1,1'-biphenyl-4-sulfonamide molecule combines two privileged pharmacophores: the biphenyl group and the sulfonamide moiety. The biphenyl scaffold provides a rigid, yet conformationally flexible, core that can be readily functionalized to explore structure-activity relationships (SAR). The sulfonamide group is a well-established functional group in medicinal chemistry, present in a wide array of approved drugs, and is particularly known for its ability to act as a zinc-binding group in metalloenzymes.[1] This combination of features makes 4'-Amino-1,1'-biphenyl-4-sulfonamide a compelling starting point for the design of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery.

| Property | Value | Reference |

| CAS Number | 100142-87-8 | |

| Molecular Formula | C₁₂H₁₂N₂O₂S | |

| Molecular Weight | 248.30 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | [2] |

Synthesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide

The synthesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide is a multi-step process that can be reliably achieved in the laboratory. The key steps involve the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a nitro group to the desired primary amine.

Synthetic Workflow Diagram

Caption: Synthetic route to 4'-Amino-1,1'-biphenyl-4-sulfonamide.

Step-by-Step Synthesis Protocol

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Nitro-1,1'-biphenyl-4-sulfonamide [3][4][5][6]

This reaction forms the carbon-carbon bond between the two phenyl rings.

-

Materials:

-

4-Bromobenzenesulfonamide

-

4-Nitrophenylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Sodium carbonate, Potassium carbonate)

-

Solvent (e.g., Toluene, 1,4-Dioxane, Ethanol/Water mixture)

-

-

Procedure:

-

To a round-bottom flask, add 4-bromobenzenesulfonamide (1 equivalent), 4-nitrophenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the solvent to the flask.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 4'-Nitro-1,1'-biphenyl-4-sulfonamide.[7]

-

Step 2: Reduction of 4'-Nitro-1,1'-biphenyl-4-sulfonamide to 4'-Amino-1,1'-biphenyl-4-sulfonamide [8][9][10]

This step converts the nitro group to the primary amine.

-

Materials:

-

4'-Nitro-1,1'-biphenyl-4-sulfonamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol or Ethyl acetate

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

Dissolve 4'-Nitro-1,1'-biphenyl-4-sulfonamide in ethanol or ethyl acetate in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate (3-5 equivalents) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise while stirring.

-

Heat the reaction mixture to reflux (typically 50-70 °C) and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic (pH 8-9). This may result in the precipitation of tin salts.

-

Extract the product into an organic solvent (e.g., ethyl acetate). The tin salts may be slow to filter; Celite filtration can aid in their removal.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4'-Amino-1,1'-biphenyl-4-sulfonamide.

-

Potential Research Applications

Carbonic Anhydrase Inhibition

A primary and well-documented application of 4'-Amino-1,1'-biphenyl-4-sulfonamide and its derivatives is the inhibition of carbonic anhydrases (CAs).[1][11] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[12] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[1][13]

Mechanism of Inhibition: The primary sulfonamide group (-SO₂NH₂) is crucial for the inhibitory activity. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion. The biphenyl scaffold can then interact with hydrophobic and hydrophilic residues within the active site cavity, contributing to the binding affinity and selectivity for different CA isoforms.[14][15]

Caption: Binding of 4'-Amino-1,1'-biphenyl-4-sulfonamide to the active site of Carbonic Anhydrase.

Structure-Activity Relationship (SAR):

-

Primary Sulfonamide: Essential for zinc binding and potent inhibition.[14]

-

Biphenyl Core: Provides a scaffold for exploring interactions with the enzyme's active site. Substitutions on the biphenyl rings can significantly impact potency and selectivity.[1]

-

Amino Group: The 4'-amino group can be a point for further derivatization to enhance interactions with the enzyme or improve pharmacokinetic properties.[1]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of 4'-Amino-1,1'-biphenyl-4-sulfonamide against a specific carbonic anhydrase isoform (e.g., hCA II).

-

Principle: The assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, which can be detected spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is inversely proportional to the inhibitory activity of the test compound.

-

Materials:

-

Purified human carbonic anhydrase II (hCA II)

-

p-Nitrophenyl acetate (p-NPA)

-

4'-Amino-1,1'-biphenyl-4-sulfonamide

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of 4'-Amino-1,1'-biphenyl-4-sulfonamide in DMSO.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include a control with no inhibitor.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25 °C).

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Protein Tyrosine Phosphatase Inhibition

The biphenyl sulfonamide scaffold has also shown promise as an inhibitor of protein tyrosine phosphatases (PTPs), particularly Human Protein Tyrosine Phosphatase Beta (HPTPβ).[11][16] PTPs are a family of enzymes that remove phosphate groups from tyrosine residues on proteins, playing a critical role in signal transduction pathways. Dysregulation of PTP activity is associated with various diseases, including cancer, diabetes, and autoimmune disorders.[12]

Mechanism of Inhibition: While the exact binding mode of 4'-Amino-1,1'-biphenyl-4-sulfonamide to HPTPβ is not as well-characterized as its interaction with CAs, it is hypothesized that the sulfonamide or a derivative can act as a phosphate mimic, interacting with the active site of the phosphatase.[17] The biphenyl core would then occupy adjacent hydrophobic pockets, contributing to binding affinity.

Experimental Protocol: In Vitro HPTPβ Inhibition Assay

This protocol outlines a colorimetric assay to assess the inhibitory potential of 4'-Amino-1,1'-biphenyl-4-sulfonamide against HPTPβ.

-

Principle: The assay utilizes p-nitrophenyl phosphate (pNPP) as a substrate. HPTPβ dephosphorylates pNPP to produce p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm. The amount of p-nitrophenol produced is inversely proportional to the inhibitory activity of the test compound.

-

Materials:

-

Recombinant human HPTPβ

-

p-Nitrophenyl phosphate (pNPP)

-

4'-Amino-1,1'-biphenyl-4-sulfonamide

-

Assay Buffer (e.g., HEPES or MES buffer, pH 6.0-7.0, containing a reducing agent like DTT)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of 4'-Amino-1,1'-biphenyl-4-sulfonamide in DMSO.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the HPTPβ enzyme solution, and the test compound dilutions. Include a control with no inhibitor.

-

Pre-incubate the plate at 37 °C for 10-15 minutes.

-

Initiate the reaction by adding the pNPP substrate solution to all wells.

-

Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

-

Pharmacokinetics and Toxicity Considerations

Pharmacokinetics: The pharmacokinetic properties of biphenyl sulfonamides can be influenced by substitutions on the biphenyl rings.[2][14][18][19] In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can provide initial insights into properties like oral bioavailability and blood-brain barrier penetration.[1] Experimental in vitro assays, such as CYP450 inhibition and metabolic stability studies, are crucial for further characterization.[20]

Toxicity: The 4-aminobiphenyl scaffold is a known human carcinogen, primarily associated with bladder cancer.[21][22][23] The carcinogenicity is believed to arise from metabolic activation to reactive intermediates that can form DNA adducts.[22] Therefore, any drug development program utilizing this scaffold must carefully consider the potential for genotoxicity. It may be possible to mitigate this risk through structural modifications that alter the metabolic profile of the molecule.

Conclusion and Future Directions

4'-Amino-1,1'-biphenyl-4-sulfonamide is a valuable molecular scaffold with demonstrated potential in the development of enzyme inhibitors. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for medicinal chemistry campaigns targeting carbonic anhydrases, protein tyrosine phosphatases, and potentially other enzyme families. Future research should focus on a deeper exploration of its SAR to optimize potency and selectivity, as well as a thorough investigation of its metabolic fate and toxicological profile to ensure the development of safe and effective therapeutic agents. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on the exciting journey of exploring the full potential of this versatile compound.

References

-

Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. (2005). Chemical Research in Toxicology. [Link]

-

Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. (2014). Xenobiotica. [Link]

-

RoC Profile: 4-Aminobiphenyl. National Toxicology Program. [Link]

-

4-Aminobiphenyl. Wikipedia. [Link]

-

Docking of sulfonamides to carbonic anhydrase II and IV. (2000). Journal of Molecular Graphics and Modelling. [Link]

-

Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. (2021). PMC. [Link]

-

4-Aminobiphenyl. (1992). EPA. [Link]

-

Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species. (2025). ResearchGate. [Link]

-

Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (2014). PMC. [Link]

-

Synthesis, Molecular Docking Analysis and Carbonic Anhydrase I-II Inhibitory Evaluation of New Sulfonamide Derivatives. (2019). PubMed. [Link]

-

Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach. (2007). PubMed. [Link]

-

Peptidic alpha-ketocarboxylic acids and sulfonamides as inhibitors of protein tyrosine phosphatases. (2003). PubMed. [Link]

-

Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. (2019). PMC. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). PMC. [Link]

-

Docking of sulfonamides to carbonic anhydrase II and IV 1 1 Color plates for this article are on pages 307–308. (2025). ResearchGate. [Link]

-

What groups can be reduced by Sn/HCl?. (2025). Chemistry Stack Exchange. [Link]

-

In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study. (2019). PMC. [Link]

-

Potent Benzimidazole Sulfonamide Protein Tyrosine Phosphatase 1B Inhibitors Containing the Heterocyclic (S)-isothiazolidinone Phosphotyrosine Mimetic. (2006). PubMed. [Link]

-

Inhibitors of protein tyrosine phosphatases: next-generation drugs?. (2005). PubMed. [Link]

-

What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. (2012). ResearchGate. [Link]

-

Organoborane coupling reactions (Suzuki coupling). (2004). PMC. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. (2022). ResearchGate. [Link]

-

Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. [Link]

-

ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.. (2011). ResearchGate. [Link]

-

[ON PHARMACOKINETICS OF SULFONAMIDES UNDER PATHOLOGICAL CONDITIONS]. (1964). PubMed. [Link]

-

In vitro cytochrome P450 inhibition and induction. (2008). PubMed. [Link]

-

Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. (2017). PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of protein tyrosine phosphatases: next-generation drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Docking of sulfonamides to carbonic anhydrase II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Peptidic alpha-ketocarboxylic acids and sulfonamides as inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [ON PHARMACOKINETICS OF SULFONAMIDES UNDER PATHOLOGICAL CONDITIONS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro cytochrome P450 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 23. epa.gov [epa.gov]

Methodological & Application

4'-Amino-1,1'-biphenyl-4-sulfonamide carbonic anhydrase inhibition assay

An In-Depth Guide to the Carbonic Anhydrase Inhibition Assay Using 4'-Amino-1,1'-biphenyl-4-sulfonamide

Authored by: A Senior Application Scientist

This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals engaged in the study of carbonic anhydrase (CA) inhibitors. We will focus on the evaluation of 4'-Amino-1,1'-biphenyl-4-sulfonamide , a representative of the potent biphenyl-sulfonamide class of inhibitors. This guide is designed to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible assay.

Introduction: The Significance of Carbonic Anhydrase and Its Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes (metalloenzymes) that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺)[1][2]. This seemingly simple reaction is pivotal in a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis[3][4].

Given their ubiquitous nature, the dysfunction or overexpression of specific CA isoforms is implicated in a range of pathologies. This makes them a prime target for therapeutic intervention. For instance, inhibitors of CAs are clinically used as diuretics, anti-glaucoma agents, and treatments for epilepsy[5]. More recently, specific isoforms like CA IX and CA XII have emerged as validated targets in oncology due to their role in pH regulation within the hypoxic tumor microenvironment[6][7].

Primary sulfonamides (R-SO₂NH₂) are the cornerstone of CA inhibitor design. The deprotonated sulfonamide moiety coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water/hydroxide molecule and thus blocking its function[5][8][9]. The 1,1'-biphenyl-4-sulfonamide scaffold, to which our compound of interest belongs, has been shown to yield highly potent and isoform-selective inhibitors, making it a valuable subject of study[10][11].

Principle of the Colorimetric Esterase Assay

While the physiological reaction of CAs is CO₂ hydration, many isoforms also exhibit significant esterase activity. This secondary function provides the basis for a convenient and widely adopted colorimetric assay. The method utilizes p-nitrophenyl acetate (pNPA) as a substrate[12][13][14].

Active carbonic anhydrase catalyzes the hydrolysis of the colorless pNPA into acetate and the chromophoric product, p-nitrophenol (pNP). When deprotonated at a pH above its pKa, pNP forms the p-nitrophenoxide ion, which has a distinct yellow color and a strong absorbance maximum around 405 nm[3][12][15]. The rate of pNP formation is directly proportional to the CA enzyme activity.

The introduction of an inhibitor, such as 4'-Amino-1,1'-biphenyl-4-sulfonamide, will decrease the rate of pNPA hydrolysis. By measuring the reduction in reaction velocity across a range of inhibitor concentrations, one can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Caption: Enzymatic hydrolysis of pNPA by CA and its inhibition.

Experimental Workflow Overview

The process for determining the inhibitory potential of 4'-Amino-1,1'-biphenyl-4-sulfonamide can be streamlined into a series of logical steps, from initial preparation to final data interpretation. This workflow is optimized for a 96-well microplate format, which is ideal for high-throughput screening and dose-response analysis.

Caption: High-level experimental workflow for the CA inhibition assay.

Detailed Protocols

This section provides a self-validating protocol. Adherence to the specified controls is critical for ensuring the trustworthiness of the generated data.

Required Materials and Reagents

-

Enzyme: Purified human carbonic anhydrase isoform (e.g., hCA II, the most physiologically dominant isoform, is a common starting point).

-

Inhibitor: 4'-Amino-1,1'-biphenyl-4-sulfonamide.

-

Reference Inhibitor: Acetazolamide (AZA) as a positive control[4][16].

-

Substrate: p-Nitrophenyl acetate (pNPA).

-

Buffer: 50 mM Tris-SO₄, pH 7.6[3].

-

Solvents: DMSO or Acetonitrile (for dissolving inhibitor and substrate).

-

Equipment:

-

96-well clear, flat-bottom microplates.

-

Multichannel pipette.

-

Microplate reader with kinetic measurement capabilities at 405 nm.

-

Reagent Preparation

Causality Note: Freshly prepared reagents are crucial for reproducibility. The pNPA substrate can hydrolyze spontaneously over time, especially in aqueous solutions, leading to high background absorbance.

-

Assay Buffer (50 mM Tris-SO₄, pH 7.6): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.6 with sulfuric acid, and bringing to the final volume.

-

Inhibitor Stock Solution (10 mM): Dissolve 4'-Amino-1,1'-biphenyl-4-sulfonamide in 100% DMSO. Perform serial dilutions in DMSO to create intermediate stocks for the final assay concentrations.

-

Reference Inhibitor Stock (10 mM): Prepare a 10 mM stock of Acetazolamide in DMSO.

-

pNPA Substrate Stock (20 mM): Prepare this solution fresh just before use by dissolving pNPA in acetonitrile or DMSO[3]. Keep protected from light.

-

Enzyme Working Solution: Dilute the stock CA enzyme in the Assay Buffer to a final concentration that yields a linear absorbance increase of approximately 0.3-0.5 AU over 10-15 minutes in the absence of an inhibitor. The optimal concentration must be determined empirically.

Assay Procedure (96-Well Plate)

-

Plate Setup: In duplicate or triplicate, add the following to the wells of a 96-well plate:

-

Test Wells: 1 µL of diluted inhibitor stock (covering a range, e.g., 0.1 nM to 100 µM final concentration) + 179 µL Assay Buffer.

-

Enzyme Control (No Inhibitor): 1 µL of DMSO + 179 µL Assay Buffer. This represents 100% enzyme activity.

-

Solvent Control: 1 µL of the highest concentration of DMSO used in the test wells + 179 µL Assay Buffer. This ensures the solvent does not affect enzyme activity[16].

-

Blank (No Enzyme): 1 µL of DMSO + 189 µL Assay Buffer. This accounts for non-enzymatic substrate hydrolysis.

-

-

Enzyme Addition: Add 10 µL of the CA enzyme working solution to all wells except the Blanks.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced[4].

-

Reaction Initiation: Add 10 µL of the 20 mM pNPA stock solution to all wells to initiate the reaction[3]. The final volume in each well will be 200 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30-60 seconds for 10-15 minutes[3].

Data Analysis and Presentation

Calculation of Inhibition

-

Determine Reaction Rate (V): For each well, plot absorbance vs. time. The slope of the linear portion of this curve represents the reaction rate (V), typically in mOD/min[3].

-

Correct for Background: Subtract the rate of the Blank (non-enzymatic hydrolysis) from all other rates.

-

Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the rate of the Enzyme Control well and V_inhibitor is the rate of the test well.

Determination of IC₅₀

The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%. It is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the IC₅₀ value[15].

Representative Data

The biphenyl-sulfonamide scaffold is known for producing potent inhibitors with selectivity for certain CA isoforms. The table below presents hypothetical, yet realistic, inhibition data for 4'-Amino-1,1'-biphenyl-4-sulfonamide against key human CA isoforms, based on published findings for similar compounds[6][10][11].

| Isoform | Target Location & Function | 4'-Amino-1,1'-biphenyl-4-sulfonamide IC₅₀ (nM) | Acetazolamide (AZA) IC₅₀ (nM) | Selectivity Index (IC₅₀ CA I / IC₅₀ CA II) |

| hCA I | Cytosolic; high abundance in red blood cells | 150 | 250 | 15 |

| hCA II | Cytosolic; ubiquitous, physiologically dominant | 10 | 12 | - |

| hCA IX | Transmembrane; tumor-associated, hypoxia-induced | 25 | 25 | - |

| hCA XII | Transmembrane; tumor-associated | 45 | 6 | - |

Note: These values are for illustrative purposes. Actual values must be determined experimentally.

The data illustrates that the compound is a potent inhibitor of the widespread hCA II isoform and the cancer-related hCA IX isoform, while showing significantly less activity against hCA I. This profile suggests potential for therapeutic applications where selective inhibition is desirable.

References

-

Armstrong, J. M., Myers, D. V., Verpoorte, J. A., & Edsall, J. T. (1966). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Available at: [Link]

-

Mader, M., & Sotriffer, C. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Available at: [Link]

-

BindingDB. Carbonic Anhydrase Inhibition Assay. BindingDB. Available at: [Link]

-

Ahmad, A., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports. Available at: [Link]

-

Meany, J. E., et al. (1994). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Available at: [Link]

-

Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

-

Shen, J., & Yuan, Y. (2023). Colorimetric Esterase Activity Assay for Carbonic Anhydrase. SSRN. Available at: [Link]

-

Kazokaitė, J., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available at: [Link]

-

Mader, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate. Available at: [Link]

-

De Luca, L., et al. (2019). Discovery of New 1,1'-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Roy, A., & De, S. (2024). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. Available at: [Link]

-

Angeli, A., et al. (2018). Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Angeli, A., et al. (2019). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules. Available at: [Link]

-

Senturk, M., et al. (2020). Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid-sulphonamide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

De Simone, G., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. Available at: [Link]

-

Rutkauskas, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Available at: [Link]

-

Kernohan, J. C. (1966). A method for studying the kinetics of the inhibition of carbonic anhydrase by sulphonamides. Biochimica et Biophysica Acta. Available at: [Link]

-

Lindskog, S., et al. (1984). Kinetics and mechanism of carbonic anhydrase isoenzymes. Annals of the New York Academy of Sciences. Available at: [Link]

-

Nocentini, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. air.unipr.it [air.unipr.it]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of New 1,1'-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The hydrolysis of p-nitrophenyl acetate: A versatile reaction to study enzyme kinetics - ProQuest [proquest.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. papers.ssrn.com [papers.ssrn.com]

- 15. Assay in Summary_ki [bindingdb.org]

- 16. assaygenie.com [assaygenie.com]

Application Notes and Protocols: Derivatization Strategies for 4'-Amino-1,1'-biphenyl-4-sulfonamide

Abstract

The 4'-Amino-1,1'-biphenyl-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of a wide array of therapeutic agents. Its derivatives have shown significant potential as inhibitors of enzymes such as carbonic anhydrases, which are implicated in glaucoma, epilepsy, and cancer.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core structure. We will explore methodologies for the functionalization of three key regions: the 4'-amino group, the 4-sulfonamide moiety, and the biphenyl core. Each section provides not only step-by-step protocols but also the underlying chemical principles and strategic considerations to guide compound design and synthesis.

Introduction: The Biphenyl Sulfonamide Core

The 4'-Amino-1,1'-biphenyl-4-sulfonamide molecule offers three primary vectors for chemical modification, each allowing for the fine-tuning of its physicochemical and pharmacological properties. The strategic importance of this scaffold lies in its combination of a rigid biphenyl backbone, which allows for precise spatial orientation of substituents, and two highly versatile functional groups—a primary aromatic amine and a primary sulfonamide—that are amenable to a vast range of chemical transformations.

-

The 4'-Amino Group: A key nucleophilic center, ideal for introducing a wide variety of substituents to explore interactions with specific pockets in a biological target.

-

The 4-Sulfonamide Group: A critical pharmacophore, known to coordinate with metal ions (e.g., Zn²⁺) in metalloenzymes.[2] Its modification can modulate binding affinity, selectivity, and pharmacokinetic properties.

-

The Biphenyl Core: Provides a rigid scaffold that can be substituted to alter steric bulk, electronic properties, and overall molecular conformation.

The derivatization strategies outlined below are designed to systematically explore the chemical space around this core, enabling robust structure-activity relationship (SAR) studies.

Strategic Derivatization Workflows

The following diagram illustrates the principal pathways for modifying the 4'-Amino-1,1'-biphenyl-4-sulfonamide scaffold. Subsequent sections will provide detailed protocols for each of these transformations.

Caption: Key derivatization pathways for the 4'-Amino-1,1'-biphenyl-4-sulfonamide scaffold.

Derivatization of the 4'-Amino Group

The primary amino group is often the initial focus for derivatization due to its high reactivity and the profound impact of its substituents on biological activity.

N-Acylation: Introducing Amide Functionality

Scientific Rationale: Acylation of the 4'-amino group introduces an amide bond. This modification can enhance hydrogen bonding interactions, introduce new vectors for substitution, and alter the electronic properties of the phenyl ring. N-acyl sulfonamides are also recognized as bioisosteres of carboxylic acids, sharing similar acidity and hydrogen-bonding geometries while offering improved metabolic stability.[3][4]

Protocol 3.1: General Procedure for N-Acylation with Acyl Chlorides

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4'-Amino-1,1'-biphenyl-4-sulfonamide (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or N,N-diisopropylethylamine (DIPEA, 1.2 eq.), to the solution. Stir the mixture at room temperature for 10 minutes. The base is crucial for scavenging the HCl byproduct generated during the reaction.[5]

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution. Maintaining a low temperature helps to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

N-Alkylation: Introducing Alkyl Substituents

Scientific Rationale: N-alkylation introduces aliphatic groups that can probe hydrophobic pockets within a target's active site. This strategy can improve membrane permeability and modify the basicity of the nitrogen atom. Reductive amination is a preferred method as it is a one-pot procedure that minimizes the formation of over-alkylated byproducts.[6]

Protocol 3.2: N-Alkylation via Reductive Amination

-

Reactant Preparation: In a round-bottom flask, dissolve 4'-Amino-1,1'-biphenyl-4-sulfonamide (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature. For less reactive carbonyls, adding a catalytic amount of acetic acid can facilitate the formation of the intermediate imine. This step typically takes 1-2 hours.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirred solution.[7] NaBH(OAc)₃ is selective for the imine and will not reduce the starting aldehyde or ketone.

-

Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

N-Arylation via Chan-Lam Coupling

Scientific Rationale: The Chan-Lam coupling is a powerful copper-catalyzed reaction that forms a C-N bond between an amine and a boronic acid.[8] This strategy allows for the introduction of diverse (hetero)aryl groups at the 4'-position, significantly expanding the structural diversity and enabling exploration of π-π stacking or other aromatic interactions with the target protein. This reaction is advantageous as it often proceeds under mild conditions in the presence of air.[1][8]

Protocol 3.3: Copper-Catalyzed N-Arylation [1]

-

Reaction Setup: To a reaction vial, add 4'-Amino-1,1'-biphenyl-4-sulfonamide (0.8 mmol, 1.0 eq., 200 mg), the desired aryl or heteroaryl boronic acid (1.6 mmol, 2.0 eq.), copper(II) acetate (Cu(OAc)₂, 0.8 mmol, 1.0 eq., 160 mg), and N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.6 mmol, 2.0 eq., 180 mg).

-

Solvent Addition: Add methanol (10 mL) and distilled water (2 mL) to the vial. The use of methanol as a solvent is key for achieving high yields due to the good solubility of the starting sulfonamide.[1]

-

Reaction: Stir the mixture vigorously at room temperature (25 °C) for 24 hours under ambient oxygen.

-

Work-up: After completion, remove the methanol under reduced pressure. Add ethyl acetate to the residue and wash with water.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting solid by column chromatography (using a mixture of ethyl acetate and n-hexane as the eluent) to obtain the pure N-arylated product.

Derivatization of the 4-Sulfonamide Group

Modification of the sulfonamide nitrogen can influence the pKa of the moiety and introduce new interaction points, affecting both potency and selectivity.

N-Alkylation of the Sulfonamide

Scientific Rationale: Alkylating the sulfonamide nitrogen (forming a secondary or tertiary sulfonamide) can modulate its hydrogen-bonding capability and introduce lipophilic groups. This can be particularly useful for improving pharmacokinetic properties. The "borrowing hydrogen" methodology using a manganese catalyst and an alcohol as the alkylating agent is a green and efficient approach.[9]

Protocol 4.1: Manganese-Catalyzed N-Alkylation with Alcohols

-

Reaction Setup: In a glovebox, add the 4'-amino-1,1'-biphenyl-4-sulfonamide derivative (1.0 eq.), the desired primary alcohol (2.0 eq.), a manganese PNP pincer precatalyst (e.g., 5 mol%), and potassium tert-butoxide (KOt-Bu, 20 mol%) to a screw-capped vial.

-

Solvent Addition: Add an anhydrous, degassed solvent such as xylenes.

-

Reaction: Seal the vial and heat the reaction mixture to 110 °C for 24-48 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Synthesis of a Derivatized Biphenyl Core

Instead of modifying the parent molecule, building the scaffold from derivatized precursors allows for substitutions on the biphenyl rings. The Suzuki-Miyaura coupling is the preeminent method for this purpose.

Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[10][11] It is exceptionally versatile and tolerant of a wide range of functional groups, making it ideal for synthesizing substituted biaryl systems. By choosing appropriately substituted arylboronic acids and aryl halides, one can introduce substituents at any desired position on the biphenyl core.

Protocol 5.1: Synthesis of a Substituted Biphenyl Core

-

Reactant Preparation: To a round-bottom flask, add the aryl halide (e.g., 4-bromobenzenesulfonamide, 1.0 eq.), the desired substituted arylboronic acid (e.g., 4-aminophenylboronic acid, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or dimethoxyethane) and an aqueous solution of the base.

-

Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture under an inert atmosphere to 80-100 °C for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

Derivatization of the 4'-Amino-1,1'-biphenyl-4-sulfonamide scaffold has been particularly fruitful in the discovery of potent carbonic anhydrase (CA) inhibitors. The following table summarizes SAR data for a series of N-aryl derivatives prepared via Chan-Lam coupling, tested against human CA isoforms hCA-II, hCA-IX, and hCA-XII.

| Compound ID | R Group (at 4'-amino position) | hCA-II IC₅₀ (µM) | hCA-IX IC₅₀ (µM) | hCA-XII IC₅₀ (µM) |

| Parent | -H | >10 | >10 | >10 |

| 9a | Phenyl | 1.54 ± 0.09 | 0.98 ± 0.05 | 2.13 ± 0.07 |

| 9b | 4-Fluorophenyl | 1.92 ± 0.05 | 1.12 ± 0.08 | 0.69 ± 0.15 |

| 9c | 4-Chlorophenyl | 2.79 ± 0.02 | 1.95 ± 0.11 | 1.43 ± 0.09 |

| 9d | 4-Nitrophenyl | 1.13 ± 0.07 | 0.21 ± 0.03 | 0.89 ± 0.04 |

| 9e | Thiophen-2-yl | 0.38 ± 0.03 | 0.56 ± 0.02 | 1.05 ± 0.03 |

| AAZ | Acetazolamide (Standard) | 1.81 ± 0.04 | 1.67 ± 0.06 | 2.01 ± 0.11 |

| Data adapted from Sharif et al., 2025.[1] |

Analysis of SAR:

-

N-Arylation is Key: The unsubstituted parent compound is inactive, highlighting the necessity of derivatizing the 4'-amino group to achieve CA inhibition.

-

Electronic Effects: The introduction of a strong electron-withdrawing group (EWG) like a nitro group (Compound 9d ) significantly enhances potency, especially against hCA-IX, making it over 8-fold more potent than the standard inhibitor Acetazolamide (AAZ). This suggests that the electronic properties of the distal ring play a crucial role in binding.

-

Heteroaromatic Substitution: Replacing the phenyl ring with a thiophene ring (Compound 9e ) leads to the most potent inhibitor of hCA-II in this series, indicating that heteroatoms can form favorable interactions within the enzyme's active site.[12]

Conclusion